![molecular formula C21H24ClN3O B5603413 1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, where a precursor compound is reacted with a suitable nucleophile. For example, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, a related compound, demonstrates a simple and efficient process characterized by spectral analysis (Balaraju, Kalyani, & Laxminarayana, 2019). Similar methodologies may be applicable to the synthesis of "1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine".
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often analyzed through crystallography and spectral studies. For instance, the crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined using single-crystal X-ray diffraction, revealing nonplanar molecular geometry (Xue, 2011). Such structural insights are crucial for understanding the chemical behavior and potential interactions of "this compound".
Chemical Reactions and Properties
Piperazine derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of functional groups like pyridine and piperazine. The reactivity of such compounds can be influenced by the electronic and steric effects of substituents, as seen in the synthesis of related compounds (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure. The presence of heteroatoms and functional groups can affect intermolecular interactions, thereby impacting these properties. For related compounds, such analyses are essential for determining suitability for various applications (Georges, Vercauteren, Evrard, & Durant, 1989).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of piperazine derivatives in chemical reactions and biological systems. The electron-donating or withdrawing nature of substituents can significantly affect these properties, as demonstrated in studies of similar compounds (Malinka, 1990).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Synthesis
Piperazine-1-yl-1H-indazole derivatives, which are structurally similar to 1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine, play a significant role in medicinal chemistry. These compounds are synthesized efficiently and are characterized using spectral analysis. Docking studies are often conducted to understand their interactions with biological targets, suggesting their importance in drug development processes (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).
Antagonist Activity
Compounds structurally related to this compound, such as L-745,870, have been studied as dopamine D(4) selective antagonists. These antagonists are investigated for their potential in treating conditions like schizophrenia. Their metabolism and biotransformation processes in various species including humans have been examined using techniques like liquid chromatography-tandem mass spectrometry (K. Zhang et al., 2000).
Antibacterial Agents
Derivatives of piperazinyl compounds have been prepared and evaluated for their antibacterial activity. Notably, certain derivatives have shown greater activity against gram-negative bacteria, including Pseudomonas aeruginosa, than established compounds like piromidic acid. These studies help in understanding structure-activity relationships, crucial for developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).
Receptor Interaction Studies
Investigations into the molecular interactions of antagonists structurally similar to this compound, such as SR141716, have provided insights into the conformational dynamics and binding interactions with receptors like the CB1 cannabinoid receptor. These studies aid in understanding the pharmacophore models for receptor ligands, crucial for drug design (J. Shim et al., 2002).
Dopamine and Serotonin Receptor Affinity
Compounds like this compound are part of a class that shows potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. Such properties are relevant in the development of treatments for conditions such as schizophrenia and other psychiatric disorders (J. Perregaard et al., 1992).
Antagonists for Adenosine Receptors
Piperazine derivatives have been studied for their role as adenosine A2a receptor antagonists, showing potential in models of Parkinson's disease. These studies involve replacing the piperazinyl group with various diamines to evaluate their affinity and selectivity towards A2a receptors, which is critical for understanding their therapeutic potential (C. Vu et al., 2004).
Eigenschaften
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]-2-(2,3-dihydro-1H-inden-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-20-8-5-16(14-23-20)15-24-9-11-25(12-10-24)21(26)13-18-7-6-17-3-1-2-4-19(17)18/h1-5,8,14,18H,6-7,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFGMVYDMEEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N3CCN(CC3)CC4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)
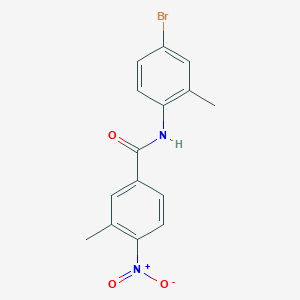
![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)
![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)
![2-{[(4aR*,8aR*)-4a-hydroxy-7-(methoxyacetyl)octahydro-2,7-naphthyridin-2(1H)-yl]methyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5603361.png)
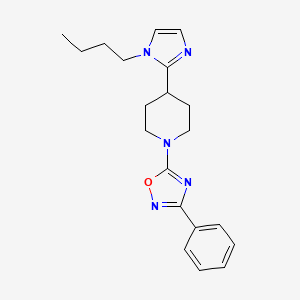
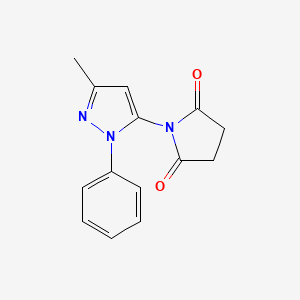
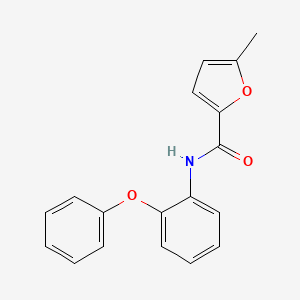
![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)
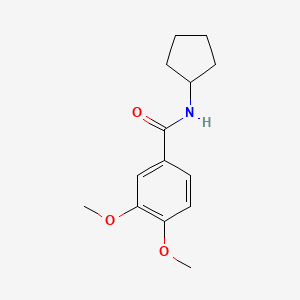
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)